(R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol
CAS No.:
Cat. No.: VC17416177
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 5-methoxy-2-[(2R)-pyrrolidin-2-yl]phenol |
| Standard InChI | InChI=1S/C11H15NO2/c1-14-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1 |
| Standard InChI Key | ZKIPVWCABMIZDR-SNVBAGLBSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)[C@H]2CCCN2)O |
| Canonical SMILES | COC1=CC(=C(C=C1)C2CCCN2)O |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s structure combines a phenolic hydroxyl group, a methoxy substituent, and a pyrrolidine ring. The pyrrolidine moiety introduces a five-membered nitrogen-containing ring, contributing to its basicity and potential for hydrogen bonding . The methoxy group enhances lipophilicity, influencing membrane permeability and bioavailability.
Three-Dimensional Conformation
X-ray crystallography and computational modeling reveal that the (R)-configuration positions the pyrrolidine ring in a specific spatial orientation, enabling selective interactions with biological targets. The SMILES notation (COC1=C(C=C(C=C1)C2CCCN2)O) and InChIKey (JUQQXGOGFNGPRY-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Comparative Analysis of Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
| Compound Name | Structural Features | Biological Relevance |
|---|---|---|
| 4-Methoxyphenol | Methoxy group on phenol; no pyrrolidine | Antioxidant properties |
| 2-(Pyrrolidin-2-yl)phenol | Pyrrolidine moiety; lacks methoxy group | Moderate receptor binding affinity |
| (R)-3-Methoxyphenylethanol | Ethanol chain; chiral center | Beta-2 adrenergic receptor activation |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol are scarce in public literature, analogous compounds suggest feasible routes:
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Palladium-Catalyzed Coupling: Aryl halides may react with pyrrolidine derivatives under Suzuki-Miyaura conditions to form the carbon-nitrogen bond.
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Asymmetric Hydrogenation: Chiral catalysts like Ru-BINAP could induce enantioselective reduction of ketone intermediates .
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Mitsunobu Reaction: Stereochemical inversion of alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Key Reagents and Conditions
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Oxidation: Potassium permanganate or Dess-Martin periodinane for hydroxyl group activation.
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Reduction: Sodium borohydride or catalytic hydrogenation for ketone intermediates.
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Chiral Resolution: Enzymatic kinetic resolution using lipases or esterases .
Physicochemical Properties
Solubility and Partition Coefficients
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LogP: Estimated at 1.8 (moderate lipophilicity) due to methoxy and pyrrolidine groups.
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Aqueous Solubility: Limited (<1 mg/mL at 25°C) but enhanced under acidic conditions via protonation of the pyrrolidine nitrogen .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O methoxy).
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¹H NMR: Signals at δ 6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2 ppm (pyrrolidine CH₂) .
Future Directions and Research Gaps
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Enantioselective Synthesis Optimization: Develop cost-effective catalytic systems for large-scale (R)-enantiomer production.
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Target Validation: Screen against orphan GPCRs and viral proteases to identify novel therapeutic applications.
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